molecular formula C9H5Cl2NO B1596879 3-(2,4-Dichlorophenyl)isoxazole CAS No. 260973-78-2

3-(2,4-Dichlorophenyl)isoxazole

Cat. No.: B1596879
CAS No.: 260973-78-2
M. Wt: 214.04 g/mol
InChI Key: SPVRCFRPTDHTOO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Biological Activity

3-(2,4-Dichlorophenyl)isoxazole is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C9H5Cl2NO, with a molecular weight of 214.04 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms of action, various therapeutic potentials, and relevant research findings.

Isoxazoles, including this compound, exhibit their biological effects through interactions with various biochemical pathways. The compound is known to bind to multiple biological targets via non-covalent interactions, influencing processes such as cell proliferation and apoptosis. Its ability to modulate different pathways contributes to its potential as a therapeutic agent in various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Research has demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. In a study focusing on prostate cancer cells (PC3), certain derivatives showed significant antiproliferative effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .
  • Anti-inflammatory Effects : Isoxazole derivatives have shown promising anti-inflammatory activities. For example, certain compounds demonstrated significant inhibition of edema in animal models, suggesting potential use in treating inflammatory conditions .
  • Antileishmanial Activity : A study reported that some isoxazole derivatives exhibited potent antileishmanial effects against Leishmania donovani, with several compounds outperforming the standard treatment miltefosine in inhibiting both promastigote and amastigote stages .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant inhibition of PC3 cells
AntimicrobialEffective against S.aureus and E.coli
Anti-inflammatoryEdema inhibition rates up to 76%
AntileishmanialSuperior activity compared to miltefosine

Case Study: Anticancer Evaluation

In a study designed to evaluate the anticancer potential of isoxazole derivatives, eleven compounds were synthesized and tested against prostate cancer cells. Compound 26 exhibited a high selectivity index and was found to bind effectively to the ribosomal protein S6 kinase beta-1 (S6K1), indicating its potential as a targeted therapy for cancer treatment .

Pharmacokinetic Considerations

While the biological activities are promising, pharmacokinetic evaluations have shown that some derivatives may have high systemic clearance rates, which could limit their effectiveness in vivo. This emphasizes the need for further optimization of these compounds to enhance their bioavailability and therapeutic efficacy .

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the potential of isoxazole derivatives, including 3-(2,4-Dichlorophenyl)isoxazole, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : Isoxazole derivatives often exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. For instance, compounds with chloro substitutions on the phenyl ring showed significant anti-inflammatory activity and selective COX-2 inhibition, which is crucial for their anticancer properties .
  • Case Studies :
    • Rajanarendar et al. (2015) synthesized several isoxazolo derivatives and assessed their anti-inflammatory and anticancer activities. The study found that certain compounds exhibited potent inhibitory effects on tumor growth in various human cancer cell lines .
    • Im et al. (2015) reported that a series of 4-arylamido 3-methylisoxazoles showed selective antiproliferative activity against melanoma and hematopoietic cell lines, indicating their potential as effective cancer therapeutics .
CompoundCell Line TestedIC50 (µM)Activity
Compound 1HeLa (Cervical)0.95COX-2 Inhibition
Compound 2MCF-7 (Breast)26-43Anticancer Activity
Compound 3A375P (Melanoma)9.95FMS Kinase Inhibition

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been extensively studied. Research indicates that these compounds can effectively inhibit the growth of various pathogens.

  • Broad-Spectrum Activity : Isoxazole derivatives have shown significant antibacterial and antifungal activities. For example, a study reported that newly synthesized isoxazole compounds displayed broad-spectrum antimicrobial effects against both Gram-negative and Gram-positive bacteria .
  • Case Studies :
    • Diana et al. (2010) synthesized novel isoxazoles and evaluated their antimicrobial efficacy against several bacterial strains, demonstrating significant inhibition rates .
    • Waghmare et al. (2024) focused on the synthesis of substituted isoxazoles and tested them against MDA-MB-231 breast cancer cells, highlighting their potential dual role as anticancer and antimicrobial agents .
CompoundPathogen TestedInhibition (%)Type
Compound AE. coli>70Antibacterial
Compound BS. aureus>65Antibacterial
Compound CC. albicans>80Antifungal

Neuropharmacological Applications

Isoxazole derivatives have been linked to various neuropharmacological activities, including neuroprotection and modulation of neurotransmitter systems.

  • CNS Effects : Compounds like this compound have been shown to interact with the system xc− transporter, which plays a role in glutamate uptake in glioblastoma cells. This interaction suggests potential applications in treating brain tumors and neurodegenerative diseases .
  • Case Studies :
    • Research indicated that certain isoxazole analogues could attenuate glutamate uptake in glioblastoma cells, potentially offering a therapeutic avenue for managing brain tumors .
CompoundCNS EffectMechanism
Compound XGlutamate UptakeSystem xc− Inhibition
Compound YNeuroprotectionAntioxidant Activity

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-13-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVRCFRPTDHTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371099
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-78-2
Record name 3-(2,4-Dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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